molecular formula C8H13N2OP B14640627 3,3'-(Ethylphosphoryl)dipropanenitrile CAS No. 51805-06-2

3,3'-(Ethylphosphoryl)dipropanenitrile

Cat. No.: B14640627
CAS No.: 51805-06-2
M. Wt: 184.18 g/mol
InChI Key: XXDVHJASRPNYDG-UHFFFAOYSA-N
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Description

3,3’-(Ethylphosphoryl)dipropanenitrile is an organic compound characterized by the presence of an ethylphosphoryl group attached to a dipropanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethylphosphoryl)dipropanenitrile typically involves the reaction of ethylphosphoryl chloride with dipropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 3,3’-(Ethylphosphoryl)dipropanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethylphosphoryl)dipropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The ethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(Ethylphosphoryl)dipropanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(Ethylphosphoryl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Methylphosphoryl)dipropanenitrile: Similar structure but with a methyl group instead of an ethyl group.

    3,3’-(Phenylphosphoryl)dipropanenitrile: Contains a phenyl group, leading to different chemical and physical properties.

    3,3’-(Butylphosphoryl)dipropanenitrile: Features a butyl group, which affects its reactivity and applications.

Uniqueness

3,3’-(Ethylphosphoryl)dipropanenitrile is unique due to its specific ethylphosphoryl group, which imparts distinct chemical reactivity and potential applications. The balance between the hydrophobic ethyl group and the polar nitrile groups makes it versatile for various chemical transformations and applications in different fields.

Properties

CAS No.

51805-06-2

Molecular Formula

C8H13N2OP

Molecular Weight

184.18 g/mol

IUPAC Name

3-[2-cyanoethyl(ethyl)phosphoryl]propanenitrile

InChI

InChI=1S/C8H13N2OP/c1-2-12(11,7-3-5-9)8-4-6-10/h2-4,7-8H2,1H3

InChI Key

XXDVHJASRPNYDG-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CCC#N)CCC#N

Origin of Product

United States

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